molecular formula C19H29N3O3 B3837539 2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide

2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide

Cat. No. B3837539
M. Wt: 347.5 g/mol
InChI Key: OKPWVKBOTCPGTL-XSFVSMFZSA-N
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Description

2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZB and belongs to the class of hydrazide derivatives. It has a molecular formula of C17H22N4O3 and a molecular weight of 338.38 g/mol. The purpose of

Mechanism of Action

The mechanism of action of AZB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. This leads to the disruption of various metabolic pathways and ultimately results in cell death. The exact mechanism may vary depending on the specific application of AZB.
Biochemical and Physiological Effects
AZB has been found to exhibit various biochemical and physiological effects depending on the specific application. In antimicrobial studies, AZB has been shown to disrupt the cell walls of bacteria and fungi, leading to cell death. In anticancer studies, AZB has been found to induce apoptosis (programmed cell death) in cancer cells. In material science, AZB has been used as a building block for the synthesis of MOFs, which have potential applications in gas storage and separation. In analytical chemistry, AZB has been used as a fluorescent probe for the detection of various metal ions.

Advantages and Limitations for Lab Experiments

One of the significant advantages of AZB is its versatility in various applications. It can be used as a building block for the synthesis of MOFs, as a fluorescent probe for metal ion detection, and as a potential antimicrobial and anticancer agent. However, one of the limitations of AZB is its limited solubility in water, which can make it challenging to work with in certain applications. Additionally, the mechanism of action of AZB is not fully understood, which can make it challenging to optimize its effectiveness in various applications.

Future Directions

There are several potential future directions for the study of AZB. In medicinal chemistry, further studies could be conducted to optimize the antimicrobial and anticancer properties of AZB. In material science, the synthesis of new MOFs using AZB as a building block could be explored. In analytical chemistry, further studies could be conducted to optimize the use of AZB as a fluorescent probe for metal ion detection. Additionally, further studies could be conducted to better understand the mechanism of action of AZB, which could lead to the development of more effective applications.

Scientific Research Applications

AZB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AZB has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. It has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In material science, AZB has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In analytical chemistry, AZB has been used as a fluorescent probe for the detection of various metal ions.

properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-3-25-18-13-16(9-10-17(18)24-2)14-20-21-19(23)15-22-11-7-5-4-6-8-12-22/h9-10,13-14H,3-8,11-12,15H2,1-2H3,(H,21,23)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPWVKBOTCPGTL-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azocan-1-yl)-N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide
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2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide
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2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide
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2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide
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2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide
Reactant of Route 6
2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide

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